Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]-
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Overview
Description
Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- is an organic compound characterized by its aromatic benzene ring structure with two 1-(4-methoxyphenyl)-1-methylethyl groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4-methoxyphenyl-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used reagents for nitration reactions.
Sulfonation: Sulfur trioxide (SO₃) or concentrated sulfuric acid (H₂SO₄) is used for sulfonation.
Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (FeCl₃, AlCl₃) are used for halogenation.
Major Products Formed
Nitration: Nitro derivatives of the compound.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Scientific Research Applications
Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-oxybis[4-methyl-]
Uniqueness
Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]- is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
61907-77-5 |
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Molecular Formula |
C26H30O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,3-bis[2-(4-methoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C26H30O2/c1-25(2,19-10-14-23(27-5)15-11-19)21-8-7-9-22(18-21)26(3,4)20-12-16-24(28-6)17-13-20/h7-18H,1-6H3 |
InChI Key |
SGUWFQFFSLYRTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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